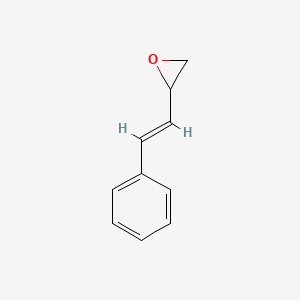

2-(2-Phenylethenyl)oxirane

Description

Properties

Molecular Formula |

C10H10O |

|---|---|

Molecular Weight |

146.19 g/mol |

IUPAC Name |

2-[(E)-2-phenylethenyl]oxirane |

InChI |

InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+ |

InChI Key |

NGMWPIVXBOIIKF-VOTSOKGWSA-N |

Isomeric SMILES |

C1C(O1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-(2-Phenylethenyl)oxirane (Styrene Oxide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-phenylethenyl)oxirane, commonly known as styrene oxide, is a pivotal intermediate in organic synthesis and a molecule of significant interest in toxicology and drug development. Its epoxide ring, characterized by inherent strain, renders it susceptible to thermal stress, influencing its stability during storage, processing, and application. Understanding the thermal behavior of styrene oxide is paramount for ensuring product purity, optimizing reaction conditions, and predicting shelf-life. This guide provides a comprehensive analysis of the thermal stability of styrene oxide, detailing its degradation pathways, the kinetic parameters governing these transformations, and the state-of-the-art analytical methodologies for its characterization.

Introduction: The Significance of Styrene Oxide's Thermal Profile

Styrene oxide is a reactive electrophile used in the synthesis of fine chemicals, pharmaceuticals, and polymers. Its utility stems from the reactivity of the oxirane ring, which can be opened by a variety of nucleophiles to introduce functional groups. However, this same reactivity makes the molecule prone to degradation under thermal duress. In the context of drug development, where impurities can have profound effects on efficacy and safety, a thorough understanding of a compound's stability is non-negotiable. For instance, styrene oxide itself is recognized as a potential carcinogen, making control over its presence and degradation crucial.[1]

The thermal degradation of styrene oxide can lead to a loss of desired product, the formation of potentially hazardous byproducts, and alterations in the physical and chemical properties of a formulation. This guide will explore the fundamental chemical principles that dictate its stability and provide actionable, field-proven protocols for its assessment.

Theoretical Framework: Mechanisms of Epoxide Degradation

The thermal degradation of epoxides like styrene oxide is primarily governed by the cleavage of the strained three-membered oxirane ring. This process can proceed through several mechanisms, which are often competitive and influenced by the surrounding environment (e.g., presence of catalysts, atmosphere).

The principal thermal reaction for many oxiranes is rearrangement to form carbonyl compounds.[2] For styrene oxide, the most prominent degradation pathway is isomerization to phenylacetaldehyde . This transformation is thought to proceed through a biradical intermediate formed by the homolytic cleavage of a carbon-oxygen bond in the oxirane ring.

Other potential degradation pathways include:

-

Polymerization: The oxirane ring can be opened by trace amounts of acid or base, initiating cationic or anionic polymerization, respectively. This leads to the formation of polyethers, increasing viscosity and altering the material's properties.

-

Fragmentation: At very high temperatures, fragmentation of the molecule can occur, leading to the formation of smaller volatile compounds. Studies on the high-temperature decomposition of styrene have identified a transition from aromatic products at lower temperatures to polyacetylenes at higher temperatures.[3]

-

Oxidation: In the presence of oxygen, thermo-oxidative degradation can occur, leading to a different set of byproducts, including benzaldehyde.[4]

The following diagram illustrates the primary thermal degradation pathway of styrene oxide.

Caption: Primary thermal degradation pathway of Styrene Oxide.

Experimental Analysis of Thermal Stability

A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of thermal stability. The primary techniques include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often coupled with evolved gas analysis (EGA) methods like Mass Spectrometry (MS) or Fourier Transform Infrared Spectroscopy (FTIR).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is invaluable for determining the onset temperature of decomposition, the rate of mass loss, and the presence of residual material.

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

-

Sample Preparation: Accurately weigh 5-10 mg of styrene oxide into a clean, inert TGA pan (e.g., aluminum or platinum).

-

Experimental Parameters:

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 20-50 mL/min to study thermal decomposition in an inert environment.[7][8] To investigate oxidative stability, use a similar flow rate of air or oxygen.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[9]

-

-

Causality: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of complex events, while faster rates can shift decomposition temperatures to higher values.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5).

-

The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

-

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using a certified standard like indium.

-

Sample Preparation: Accurately weigh 2-5 mg of styrene oxide into a hermetically sealed aluminum pan.

-

Causality: A hermetically sealed pan is crucial to prevent the loss of volatile decomposition products, which would affect the measured heat flow.

-

-

Experimental Parameters:

-

Atmosphere: Purge with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50 °C).

-

Ramp the temperature to an upper limit (e.g., 350 °C) at a heating rate of 10 °C/min.[11]

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, polymerization).

-

Integrate the area under an exothermic peak to quantify the enthalpy of the degradation reaction.

-

Identification of Degradation Products: GC-MS

To identify the chemical nature of the degradation products, hyphenated techniques are employed. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) or TGA-MS are powerful tools.

-

Sample Preparation: Place a known amount of styrene oxide (e.g., 10 mg) into a headspace vial and seal it.

-

Incubation: Heat the vial in the headspace autosampler oven at a temperature below the main decomposition temperature (e.g., 150-200 °C) for a set time (e.g., 30 minutes) to collect volatile degradation products in the headspace.

-

GC-MS Analysis:

-

Inject a sample of the headspace gas into the GC-MS system.

-

Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the components.

-

Program the GC oven with a temperature ramp to elute compounds of varying volatility.

-

-

Data Interpretation:

-

Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

-

The primary expected product is phenylacetaldehyde, but other products like benzaldehyde may be present, especially if oxygen is not fully excluded.

-

Quantitative Data and Findings

While the precise thermal decomposition profile of pure styrene oxide can vary slightly based on purity and experimental conditions, the following table summarizes typical findings from thermal analysis studies of related compounds and the expected behavior of styrene oxide.

| Parameter | Typical Value/Observation | Method | Significance |

| Boiling Point | ~194 °C | Standard Physical Property | Defines the upper limit for handling in liquid phase at atmospheric pressure. |

| Tonset (in N2) | > 200 °C | TGA | Indicates the temperature at which significant thermal degradation begins in an inert atmosphere. |

| Tmax (DTG Peak) | ~370-400 °C (for Polystyrene)[12] | TGA | Represents the temperature of the fastest decomposition rate. |

| Decomposition Enthalpy | Exothermic | DSC | The degradation process releases heat, which can be a safety concern (thermal runaway). |

| Primary Degradation Product | Phenylacetaldehyde[13] | GC-MS, TGA-FTIR | Confirms the primary isomerization degradation pathway. |

| Oxidative Degradation Product | Benzaldehyde | GC-MS, TGA-FTIR | Indicates the involvement of oxygen in the degradation mechanism. |

Note: Data for polystyrene is included as a reference for the thermal behavior of the styrene moiety at higher temperatures.

Factors Influencing Thermal Stability

The inherent thermal stability of styrene oxide can be significantly influenced by extrinsic factors:

-

Presence of Catalysts: Trace amounts of acids or bases can dramatically lower the degradation temperature by catalyzing the ring-opening of the epoxide.[14][15] This is particularly critical in pharmaceutical formulations where acidic or basic excipients may be present.

-

Atmosphere: As discussed, the presence of oxygen can introduce oxidative degradation pathways, leading to different byproducts and potentially accelerating decomposition.[16]

-

Purity: Impurities from the synthesis process, such as residual catalysts or starting materials, can act as degradation initiators.[17]

Conclusion and Implications for Drug Development

The thermal stability of 2-(2-phenylethenyl)oxirane is a critical parameter for its safe handling, storage, and application, especially within the stringent requirements of the pharmaceutical industry. The primary degradation pathway is a thermally induced isomerization to phenylacetaldehyde, an exothermic process that can be initiated at temperatures exceeding 200 °C in an inert atmosphere.

For researchers and drug development professionals, this necessitates:

-

Careful Control of Storage Conditions: Styrene oxide and its derivatives should be stored at controlled, cool temperatures, away from acidic or basic contaminants.

-

Thorough Formulation Compatibility Studies: DSC and TGA should be employed to screen for interactions between styrene oxide-containing active pharmaceutical ingredients (APIs) and excipients that could compromise thermal stability.

-

Process Parameter Optimization: Manufacturing processes involving heat, such as drying or melt extrusion, must be carefully designed to remain well below the onset temperature of degradation.

By employing the analytical protocols and understanding the mechanistic principles outlined in this guide, scientists can ensure the integrity, purity, and safety of products derived from or containing styrene oxide.

References

-

Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets. (n.d.). MDPI. [Link]

-

Rose, N., et al. (n.d.). Thermal oxidative degradation of an epoxy resin. HAL Open Science. [Link]

-

Kinetic Analysis of Thermal Degradation of Styrene–Butadiene Rubber Compounds Under Different Aging Conditions. (2023). MDPI. [Link]

-

Clough, R. L., et al. (1998). Thermal Degradation of Polystyrene, Poly(1,4-butadiene) and Copolymers of Styrene and 1,4-butadiene. e-Publications@Marquette. [Link]

-

Photo-Fenton Degradation Process of Styrene in Nitrogen-Sealed Storage Tank. (2022). MDPI. [Link]

-

Differential Scanning Calorimetry Oxidative Induction Time (DSC-OIT). (n.d.). Jordi Labs. [Link]

-

Low Temperature Decomposition of Polystyrene. (2018). MDPI. [Link]

-

The Mechanism of Poly(Styrene) Degradation. (2000). ResearchGate. [Link]

-

Thermal degradation of polystyrene in different environments. (2018). ResearchGate. [Link]

-

Initiation reactions in the high temperature decomposition of styrene. (2017). PMC - NIH. [Link]

-

Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition. (n.d.). ijettjournal.org. [Link]

-

Oxidation of styrene to benzaldehyde and styrene oxide over nickel and copper ceria solution combustion catalysts. (2018). MATEC Web of Conferences. [Link]

-

Recycling of Plastic Waste: How the Conditions of Thermal Cracking and the Composition of Plastic Mixtures Affect Product Yield. (2023). MDPI. [Link]

-

Polypropylene. (n.d.). Wikipedia. [Link]

-

Thermal Decomposition Kinetics of Poly(Acrylic Acid–Styrene Oxide) Copolymer Using Thermogravimetric Analysis. (n.d.). ResearchGate. [Link]

-

Thermal Decomposition Kinetics of Poly-(Acrylic Acid–Styrene Oxide) Copolymer Using Thermogravimetric Analysis. (2007). Taylor & Francis Online. [Link]

-

Identified degradation products and metabolic pathways for. (n.d.). ResearchGate. [Link]

-

Towards a Biocatalyst for (S)-Styrene Oxide Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120. (2000). PMC - NIH. [Link]

-

THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES. (2006). OSTI.GOV. [Link]

-

Differential scanning calorimetry (DSC) thermograms of styrene-free radical polymerization at different temperatures (1 wt% 2,2′-azobisisobutyronitrile). (n.d.). ResearchGate. [Link]

-

Styrene Oxide. (n.d.). PubChem. [Link]

-

EPOXY THERMOSETS AND THEIR APPLICATIONS. II. THERMAL ANALYSIS. (n.d.). University of North Texas. [Link]

-

Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. (2016). SciRP.org. [Link]

-

Thermal Reactions of Oxiranes. (1995). ResearchGate. [Link]

-

Radiation Processing of Styrene-isoprene-styrene/Poly(ε-caprolactone) Blends. (2022). MDPI. [Link]

-

Chemical Properties of Oxirane, phenyl- (CAS 96-09-3). (n.d.). Cheméo. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2017). PMC - NIH. [Link]

-

Influence of catalysts on the epoxidation of styrene. Reaction condition. (n.d.). ResearchGate. [Link]

-

Degradation of Styrene by a New Isolate Pseudomonas putida SN1. (n.d.). SciSpace. [Link]

-

Differential Thermal Analysis of Epoxide Reactions. (1961). ACS Publications. [Link]

-

Degradation of poly (2-ethyl-2-oxazoline) prepared at lower temperature: a study of kinetics using thermal analysis and advanced predictive modeling. (2023). ResearchGate. [Link]

-

Thermal‐Oxidative Degradation of Epoxy and Epoxy‐Bismaleimide Networks: Kinetics and Mechanism. (n.d.). ResearchGate. [Link]

-

Degradation of styrene oxide by StyI and StyJ. (A) The reaction of... (n.d.). ResearchGate. [Link]

-

Thermal Stability of Cocured Blends of Vinyl Trimethoxysilane and Aryl Acetylene Resins with Different Posttreatments. (n.d.). ResearchGate. [Link]

Sources

- 1. Towards a Biocatalyst for (S)-Styrene Oxide Production: Characterization of the Styrene Degradation Pathway of Pseudomonas sp. Strain VLB120 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Initiation reactions in the high temperature decomposition of styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. matec-conferences.org [matec-conferences.org]

- 5. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Thermal and Thermal-Oxidative Molecular Degradation of Polystyrene and Acrylonitrile Butadiene Styrene during 3D Printing Starting from Filaments and Pellets [mdpi.com]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hitachi-hightech.com [hitachi-hightech.com]

- 12. Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition [publications.iafss.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. epublications.marquette.edu [epublications.marquette.edu]

- 17. Styrene Oxide | C6H5CHCH2O | CID 7276 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Quantum Chemical Investigation of 2-(2-Phenylethenyl)oxirane: From Molecular Structure to Reactivity

Abstract: This technical guide provides a comprehensive framework for the quantum chemical analysis of 2-(2-phenylethenyl)oxirane, a vinyl epoxide of significant interest in synthetic chemistry. Moving beyond a simple recitation of methods, this document elucidates the rationale behind selecting specific computational strategies, focusing on Density Functional Theory (DFT). It offers a self-validating workflow for determining molecular properties, predicting spectroscopic signatures, and investigating reaction mechanisms, such as the crucial acid-catalyzed ring-opening. The insights derived are intended to bridge the gap between theoretical calculations and practical laboratory applications, offering predictive power to researchers, scientists, and professionals in drug development.

Introduction: The Significance of 2-(2-Phenylethenyl)oxirane

Structural Features and Chemical Importance

2-(2-phenylethenyl)oxirane, also known as a styryl epoxide, is a bifunctional molecule featuring a strained three-membered oxirane ring and a conjugated phenylethenyl (styryl) group. The high ring strain of the epoxide (approximately 25 kcal/mol) renders it susceptible to nucleophilic attack, making it a valuable synthetic intermediate.[1] Unlike simpler epoxides, the adjacent vinyl group introduces complex electronic effects and multiple potential sites for reactivity. Vinyl epoxides are important building blocks in organic synthesis, and understanding their reaction mechanisms is critical for controlling outcomes.[2] The styryl group, in particular, can stabilize cationic intermediates that may form during ring-opening reactions, influencing the regioselectivity of the process.[3]

The Role of Computational Chemistry in Elucidating Reactivity

Predicting the behavior of 2-(2-phenylethenyl)oxirane under various reaction conditions is a formidable experimental challenge. Quantum chemical calculations offer a powerful, cost-effective alternative for gaining deep mechanistic insights. By modeling the molecule at the electronic level, we can:

-

Determine its most stable three-dimensional structure.

-

Visualize the distribution of electron density and predict sites of nucleophilic or electrophilic attack.

-

Simulate spectroscopic data (e.g., NMR, IR) to aid in experimental characterization.[4]

-

Map entire reaction pathways, including transition states, to calculate activation energies and understand reaction kinetics.[5][6]

This guide will walk through the process of performing such calculations, emphasizing the causality behind each methodological choice.

Foundational Principles: Selecting the Right Computational Tools

The Power of Density Functional Theory (DFT) for Organic Molecules

For medium-sized organic molecules like 2-(2-phenylethenyl)oxirane, Density Functional Theory (DFT) represents the optimal balance between computational accuracy and resource requirements. Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the total energy of the system from its electron density. This approach has been extensively validated for investigating organic reactions.[7][8]

The Art of Choosing Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the functional and the basis set .

-

Functionals: These are mathematical approximations for the exchange-correlation energy. For general-purpose geometry optimizations and electronic structure analysis of organic molecules, the B3LYP functional is a robust and widely used choice.[9] For more accurate barrier heights and reaction energies, especially in complex mechanisms, functionals like M06-2X are often superior as they better account for dispersion forces and long-range interactions.[10][11]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals.

-

Pople-style basis sets , such as 6-31G(d) , are excellent for initial geometry optimizations, providing a good compromise between speed and accuracy. The (d) indicates the addition of polarization functions on heavy atoms, which is crucial for describing the strained epoxide ring.

-

For higher accuracy in energy calculations and property predictions, a larger basis set like 6-311++G(d,p) is recommended. The ++ adds diffuse functions to both heavy atoms and hydrogens, improving the description of lone pairs and anions, while the (p) adds polarization functions to hydrogens.[10]

-

Expert Insight: The choice is always a trade-off. A preliminary optimization with B3LYP/6-31G(d) followed by a single-point energy calculation or further optimization with M06-2X/6-311++G(d,p) is a field-proven strategy for obtaining high-quality results efficiently.

| Methodology | Computational Cost | Typical Application | Rationale |

| B3LYP/6-31G(d) | Low | Initial Geometry Optimization, Frequency Calculations | A reliable workhorse for obtaining a reasonable molecular structure and confirming it is a true minimum. |

| M06-2X/6-311++G(d,p) | High | Final Energy Refinement, Reaction Barrier Heights, Spectroscopic Predictions | Provides higher accuracy for energetic and electronic properties where electron correlation effects are more critical.[10][11] |

Core Workflow: A Self-Validating Computational Protocol

A robust computational experiment follows a logical, self-validating sequence. Each step confirms the validity of the previous one, ensuring the final results are physically meaningful.

Step 1: In Silico Molecular Construction

The process begins by building the 3D structure of 2-(2-phenylethenyl)oxirane in a molecular editor. It is crucial to consider the stereochemistry (cis/trans) of both the vinyl group and the substituents on the oxirane ring, as these will lead to different energetic minima.

Step 2: Geometry Optimization

This is the most critical step, where the DFT algorithm iteratively adjusts the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).

Step 3: Vibrational Frequency Analysis

After optimization, a frequency calculation is performed. This serves two purposes:

-

Validation: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a saddle point (a transition state), meaning the optimization did not find a stable structure.

-

Thermodynamics: The calculation provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy, which are essential for calculating reaction energetics. It also allows for the simulation of the molecule's IR spectrum.

Unveiling Molecular Properties: From Electrons to Spectra

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Electrostatic Potential (ESP)

The electronic properties dictate the molecule's reactivity.

-

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO represents the region most likely to donate electrons (nucleophilic), while the LUMO is the region most likely to accept electrons (electrophilic). The energy gap between them indicates the molecule's chemical stability.

-

Electrostatic Potential (ESP) Map: This map visualizes the charge distribution on the molecule's surface. Red regions are electron-rich (negative potential) and are prone to electrophilic attack, while blue regions are electron-poor (positive potential) and are susceptible to nucleophilic attack. For epoxides, the region around the oxygen atom is typically negative, while the carbon atoms of the ring are positive.[12]

| Calculated Property (B3LYP/6-311++G(d,p)) | Value | Interpretation |

| HOMO Energy | -6.5 eV | Energy of the outermost electron-donating orbital. |

| LUMO Energy | -0.8 eV | Energy of the lowest electron-accepting orbital. |

| HOMO-LUMO Gap | 5.7 eV | A moderate gap suggests the molecule is reactive but not unstable. |

| Dipole Moment | 1.9 Debye | Indicates a polar molecule, with charge separation. |

(Note: These values are representative and will vary slightly based on the exact conformer and level of theory.)

Spectroscopic Prediction: Simulating NMR and IR Spectra

Quantum chemistry software can predict NMR chemical shifts and IR vibrational frequencies with remarkable accuracy. The GIAO (Gauge-Independent Atomic Orbital) method is the standard for NMR calculations.

Expert Insight: Calculated NMR shifts are often reported relative to a computed standard (e.g., Tetramethylsilane, TMS) using the same level of theory to minimize systematic errors. Protons on the epoxide ring are expected to appear in the 2.9-3.3 ppm range in the ¹H NMR spectrum.[13][14][15]

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Oxirane CH₂ | 2.95, 3.20 | 48.5 |

| Oxirane CH | 3.90 | 59.2 |

| Vinylic CH | 6.15, 6.90 | 128.8, 135.1 |

| Phenyl C-H | 7.20 - 7.45 | 126.0 - 129.5 |

(Note: These are hypothetical predicted values for illustrative purposes.)

Probing Reactivity: The Mechanism of Epoxide Ring-Opening

The high reactivity of epoxides is dominated by ring-opening reactions, which can be initiated by acids or bases.[16][17] The acid-catalyzed mechanism is particularly interesting as it can proceed through a pathway with Sₙ1-like character, where the regioselectivity is governed by carbocation stability.[5][18] The styryl group is expected to stabilize a positive charge on the adjacent carbon atom.

Locating the Transition State (TS)

To model this reaction, we can simulate the attack of a simple nucleophile (e.g., H₂O) in the presence of an acid catalyst (e.g., H₃O⁺). The key is to find the transition state (TS) structure—the highest energy point along the reaction coordinate. This is done using specialized algorithms (e.g., QST2/QST3 or Berny optimization with opt=ts). A valid TS is confirmed by a frequency calculation that yields exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis

An IRC calculation maps the path downhill from the TS on both sides, ensuring that the located transition state correctly connects the desired reactants and products. This is the ultimate validation of a calculated reaction mechanism.

The activation barrier (ΔG‡) derived from this analysis provides a quantitative measure of the reaction's feasibility. A lower barrier indicates a faster reaction. Computational studies on similar epoxides show that acid catalysis significantly lowers the activation barrier for ring-opening.[5]

Bridging Theory and Experiment: Actionable Insights

The true power of these calculations lies in their predictive capacity for laboratory work:

-

Regioselectivity: The ESP map and analysis of the LUMO can predict which of the two epoxide carbons is more susceptible to nucleophilic attack. In the acid-catalyzed opening of 2-(2-phenylethenyl)oxirane, the calculations would likely show that the carbon adjacent to the vinyl group is the preferred site of attack due to the stabilization of the partial positive charge in the transition state.

-

Stereochemistry: The calculations can predict the stereochemical outcome of the ring-opening, which typically proceeds with an inversion of configuration at the site of attack (an Sₙ2-like feature).

-

Reaction Conditions: By comparing catalyzed vs. uncatalyzed reaction pathways, one can quantify the effect of a catalyst and make informed decisions about reaction conditions.[6]

Detailed Experimental Protocol: Geometry Optimization and NMR Calculation

This protocol outlines the steps for a typical calculation using a generic input format common to software like Gaussian.

-

Step 1: Build the Molecule

-

Use a graphical interface (e.g., GaussView, Avogadro) to build the 3D structure of trans-2-(2-phenylethenyl)oxirane.

-

Save the coordinates as a .xyz or .gjf file.

-

-

Step 2: Perform Geometry Optimization and Frequency Calculation

-

Create an input file with the following specifications:

-

Explanation:

-

%nprocshared=8 %mem=16GB: Allocates computational resources.

-

#p B3LYP/6-31G(d) opt freq: Specifies the level of theory, requests a geometry optimization (opt) and a subsequent frequency calculation (freq).

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet).

-

-

-

Step 3: Verify the Output

-

Open the output log file. Search for "Frequencies --". Confirm there are no negative (imaginary) frequencies.

-

Visualize the optimized structure to ensure it is chemically reasonable.

-

-

Step 4: Perform a High-Accuracy NMR Calculation

-

Create a new input file using the optimized geometry from the previous step.

-

Explanation:

-

#p M062X/6-311++G(d,p): Specifies a higher level of theory for better accuracy.

-

NMR=GIAO: This keyword requests the NMR chemical shift calculation.

-

-

-

Step 5: Analyze NMR Results

-

The output file will list the calculated absolute shielding tensors for each atom. These values are typically converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., TMS) calculated at the exact same level of theory.

-

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern chemist. For a molecule like 2-(2-phenylethenyl)oxirane, a well-structured computational study, grounded in established theory like DFT, can illuminate its fundamental properties and reactivity. By following a self-validating workflow from geometry optimization to reaction pathway analysis, researchers can gain predictive insights that accelerate discovery, optimize reaction conditions, and guide the development of novel synthetic methodologies. This guide provides the foundational expertise to embark on such computational investigations with confidence and scientific rigor.

References

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. Heteroatom Chemistry. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135955, 2-(2-Phenylethyl)oxirane. Available at: [Link]

-

Hong, M., & Chen, E. Y. X. (2017). DFT calculation modelling ALP‐catalyzed ROP of epoxide. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2021). 4.9: Spectroscopy of Ethers and Epoxides. Available at: [Link]

-

Fure, K., & Tautermann, C. S. (2003). A Theoretical Examination of the Acid-Catalyzed and Noncatalyzed Ring-Opening Reaction of an Oxirane by Nucleophilic Addition of Acetate. Implications to Epoxide Hydrolases. Journal of the American Chemical Society. Available at: [Link]

-

Braddock, D. C., et al. (2013). Cyclisation of hydroxy styryl epoxides 33. ResearchGate. Available at: [Link]

-

Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Nikolaev, P. V., & Islyaikin, M. K. (2002). Kinetic and Quantum-Chemical Study of Oxirane Ring Cleavage with Acids. Russian Journal of General Chemistry. Available at: [Link]

-

Li, Y., et al. (2020). Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective. Organic Chemistry Frontiers. Available at: [Link]

-

D'Elia, V., et al. (2023). Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study. MDPI. Available at: [Link]

-

Wosińska-Hrydczuk, M., & Skarżewski, J. (2019). 2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings with Chiral Amines as a Route to Chiral Ligands. ResearchGate. Available at: [Link]

-

Morgan, K. M., et al. (2015). Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry. Available at: [Link]

-

Chemistry Steps. Epoxides Ring-Opening Reactions. Available at: [Link]

-

ResearchGate. (2015). Regioselective epoxide ring-opening using boron trifluoride diethyl etherate: DFT study of an alternative mechanism to explain the formation of syn-fluorohydrins. Available at: [Link]

-

Budge, S. M., & Lumsden, M. D. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Available at: [Link]

-

Okumoto, S., et al. (2003). Computational study of epoxy-amine reactions. Journal of Computational Chemistry. Available at: [Link]

-

Jiang, Y., et al. (2022). Cascade Synthesis of Phenanthrenes under Photoirradiation. ACS Publications. Available at: [Link]

-

Ashenhurst, J. (2015). Epoxides – The Outlier Of The Ether Family. Master Organic Chemistry. Available at: [Link]

-

Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. Dalhousie University. Available at: [Link]

-

Chemistry LibreTexts. (2020). 18.6: Reactions of Epoxides - Ring-opening. Available at: [Link]

-

Khan Academy. Ring opening reactions of epoxides: Acid-catalyzed. Available at: [Link]

-

Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. PubMed. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of epoxides. Available at: [Link]

-

Avcı, A., & Temel, G. (2021). Computational study on radical-mediated thiol-epoxy reactions. Marmara University. Available at: [Link]

-

Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research. Available at: [Link]

-

Al-Buriahi, M. S., et al. (2022). Spectroscopic, quantum chemical, and topological calculations of the phenylephrine molecule using density functional theory. Scientific Reports. Available at: [Link]

-

Smith, A. M. R., et al. (2021). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. RSC Publishing. Available at: [Link]

-

de la Torre, A., et al. (2017). Synthesis of vinyl phosphonates from aliphatic alkynes catalyzed by CuNPs/ZnO. A DFT study of the reaction mechanism, effect of the catalyst and solvent. ResearchGate. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Alkene insertion enables ring-opening of vinyl epoxides: a theoretical perspective - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pleiades.online [pleiades.online]

- 7. Insight into the Varying Reactivity of Different Catalysts for CO2 Cycloaddition into Styrene Oxide: An Experimental and DFT Study [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]

- 12. Spectroscopic, quantum chemical, and topological calculations of the phenylephrine molecule using density functional theory - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Khan Academy [khanacademy.org]

Methodological & Application

Application Note: Regiodivergent Synthesis of Amino Alcohols from 2-(2-Phenylethenyl)oxirane

Abstract

The synthesis of

Introduction: The Regioselectivity Paradox

2-(2-phenylethenyl)oxirane poses a unique challenge in organic synthesis due to its ambident electrophilicity. The molecule possesses an oxirane ring conjugated to a styrene system, offering three potential sites for nucleophilic attack by amines:

-

C-2 (Internal Epoxide Carbon): Sterically hindered but electronically activated by the vinyl group.

-

C-1 (Terminal Epoxide Carbon): Sterically accessible, favoring classical

"normal" opening. -

C-4 (Benzylic Vinyl Carbon): Accessible only through conjugate addition (

) or metal-catalyzed ionization.

Controlling this regioselectivity is critical. The 1,2-amino alcohol products are precursors to glycosidase inhibitors, while the 1,4-amino alcohol products are key scaffolds for sphingosine derivatives.

Mechanistic Divergence

-

Pathway A (Thermodynamic/Steric Control): Under thermal or Lewis acid-catalyzed conditions, amines typically attack the less hindered terminal carbon (C-1), resulting in 1,2-addition .

-

Pathway B (Orbital/Transition Metal Control): Under Palladium(0) catalysis, the epoxide ionizes to form a

-allylpalladium complex.[1] The amine nucleophile then attacks the distal carbon (C-4) or the internal carbon (C-2) based on ligand sterics, typically favoring 1,4-addition .

Figure 1: Divergent reaction pathways for vinyl oxiranes depending on catalytic conditions.

Protocol 1: Organocatalytic 1,2-Addition (Green Synthesis)

Objective: Synthesis of 1-amino-4-phenyl-but-3-en-2-ol derivatives.

Mechanism: Hydrogen-bond assisted

Recent advances in green chemistry have demonstrated that "on-water" conditions or simple organocatalysts (like silica or phenols) can accelerate epoxide opening while enforcing high regioselectivity for the terminal position due to specific hydrogen bonding networks that activate the epoxide oxygen.

Materials

-

Substrate: 2-(2-phenylethenyl)oxirane (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 equiv) (e.g., Morpholine, Aniline, Benzylamine)

-

Catalyst: Silica-bonded S-sulfonic acid (SBSSA) OR simply Distilled Water (for "on-water" protocol)

-

Solvent: Acetonitrile (if using SBSSA) or Water.

Step-by-Step Methodology

-

Preparation: In a 10 mL round-bottom flask, disperse 2-(2-phenylethenyl)oxirane (1 mmol) in water (2 mL) or Acetonitrile (2 mL).

-

Activation:

-

Option A (Catalytic): Add SBSSA (50 mg, ~3 mol%).

-

Option B (On-Water): No catalyst required; vigorous stirring is essential to create an emulsion.

-

-

Addition: Add the amine (1.1 mmol) dropwise.

-

Reaction: Stir vigorously at room temperature (25 °C).

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 7:3). The vinyl epoxide spot (

) should disappear, replaced by a more polar amino alcohol spot (

-

-

Workup:

-

Purification: Flash chromatography on silica gel (Gradient: 0%

5% MeOH in DCM).

Expected Outcome: >90% yield of the 1,2-amino alcohol . Regioselectivity >95:5 favoring terminal attack.

Protocol 2: Palladium-Catalyzed 1,4-Addition

Objective: Synthesis of (E)-4-amino-4-phenyl-but-2-en-1-ol derivatives.

Mechanism: Formation of a cationic

This protocol utilizes the Tsuji-Trost reaction manifold.[1] The Pd(0) catalyst induces ring opening to form a zwitterionic

Materials

-

Substrate: 2-(2-phenylethenyl)oxirane (1.0 equiv)

-

Catalyst Precursor:

(2.5 mol%) -

Ligand:

(10 mol%) or dppe (for tighter bite angle) -

Nucleophile: Amine (1.2 equiv). Note: Sterically hindered amines enhance 1,4-selectivity.

-

Solvent: Anhydrous THF (degassed).

Step-by-Step Methodology

-

Catalyst Activation: In a flame-dried Schlenk tube under Argon, dissolve

(23 mg, 0.025 mmol) and -

Substrate Addition: Add 2-(2-phenylethenyl)oxirane (1 mmol) dissolved in THF (1 mL) via syringe.

-

Reaction: Stir for 15 minutes. The solution typically changes color again as the

-allyl complex forms. -

Nucleophile Addition: Add the amine (1.2 mmol) dropwise.

-

Incubation: Stir at room temperature for 2–6 hours.

-

Self-Validation: If conversion is slow (TLC), mild heating to 40°C is permissible, but excessive heat may erode regioselectivity.

-

-

Quench & Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Expected Outcome: Predominant formation of the 1,4-amino alcohol (linear conjugate addition product).

Figure 2: Catalytic cycle for the Pd-mediated ring opening of vinyl epoxides.

Comparative Data & Troubleshooting

The following table summarizes the regiochemical outcomes based on experimental variations. Use this to troubleshoot or optimize your specific synthesis.

| Variable | Condition A (Protocol 1) | Condition B (Protocol 2) |

| Primary Driver | Steric hindrance / H-Bonding | Electronic stabilization / |

| Catalyst | None (Water) or Lewis Acid (SBSSA) | |

| Major Product | 1,2-Amino Alcohol (Allylic) | 1,4-Amino Alcohol (Homoallylic) |

| Solvent Effect | Protic solvents (Water/MeOH) accelerate reaction via H-bonding. | Aprotic solvents (THF/DCM) required to stabilize Pd-catalyst. |

| Stereochemistry | Inversion at C-1 (Anti-opening) | Retention (Double inversion) or Racemization depending on ligand. |

| Common Failure | Polymerization if temp > 60°C. | Catalyst poisoning by oxidation (ensure Argon atmosphere). |

Troubleshooting Guide

-

Problem: Low conversion in Protocol 1.

-

Solution: Increase the "on-water" surface area by increasing stirring speed (RPM > 1000) or add a phase transfer catalyst (TBAB).

-

-

Problem: Poor regioselectivity in Protocol 2 (Mixture of 1,2 and 1,4).

-

Solution: Switch to a bulkier ligand (e.g., BINAP) or lower the temperature to 0°C to increase the energy barrier difference between the two transition states.

-

References

-

Tajbakhsh, M., Hosseinzadeh, R., Rezaee, P., & Alinezhad, H. (2012).[2] Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions.[2][5] Journal of the Mexican Chemical Society, 56(4).

-

Trost, B. M., & Jiang, C. (2003). Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Epoxides. Journal of the American Chemical Society.[5]

-

Shivani, Pujala, B., & Chakraborti, A. K. (2007).[5] Zinc(II) Perchlorate Hexahydrate Catalyzed Opening of Epoxides by Amines.[5] The Journal of Organic Chemistry, 72(10), 3713–3722.

-

Chen, E. F. W., & Li, C.-J. (2024).[6] Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones. Chemical Science.

-

Cepanec, I., et al. (2003).[5] Calcium trifluoromethanesulfonate-catalyzed aminolysis of epoxides. Tetrahedron, 59, 2435-2439.[5]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]

- 6. Palladium-catalysed Tsuji–Trost-type vinyl epoxide cross-coupling with umpolung hydrazones - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05411C [pubs.rsc.org]

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 2-(2-Phenylethenyl)oxirane

Introduction: The Synthetic Potential of 2-(2-Phenylethenyl)oxirane in Palladium Catalysis

2-(2-Phenylethenyl)oxirane, also known as styryl epoxide, is a versatile building block in organic synthesis. The presence of a strained oxirane ring adjacent to a vinyl group makes it an excellent substrate for a variety of transition metal-catalyzed transformations. Among these, palladium-catalyzed reactions, particularly allylic alkylation, have emerged as powerful tools for the construction of complex molecular architectures with high degrees of regio- and stereocontrol. These reactions are of significant interest to researchers in drug development and natural product synthesis due to their ability to form carbon-carbon and carbon-heteroatom bonds under mild conditions.[1]

This guide provides a detailed overview of the principles, mechanisms, and practical protocols for palladium-catalyzed reactions involving 2-(2-phenylethenyl)oxirane and related styryl epoxides. While specific literature examples for 2-(2-phenylethenyl)oxirane are not abundant, the general reactivity patterns of styryl epoxides are well-established, and the protocols provided herein can serve as a robust starting point for the development of specific applications.

The Tsuji-Trost Reaction: A Cornerstone of Palladium-Catalyzed Allylic Alkylation

The most prominent palladium-catalyzed reaction involving vinyl epoxides is the Tsuji-Trost reaction, or allylic alkylation.[1][2] This reaction involves the palladium-catalyzed nucleophilic substitution of a leaving group on an allylic substrate. In the case of 2-(2-phenylethenyl)oxirane, the epoxide itself serves as the leaving group upon ring-opening.

Mechanism of the Tsuji-Trost Reaction with Styryl Epoxides

The catalytic cycle of the Tsuji-Trost reaction with a styryl epoxide can be described in the following key steps:[2][3]

-

Coordination and Oxidative Addition: The palladium(0) catalyst coordinates to the double bond of the vinyl epoxide. This is followed by an oxidative addition step where the palladium inserts into the C-O bond of the epoxide, leading to the formation of a π-allylpalladium(II) complex. This step results in the opening of the epoxide ring.[3]

-

Nucleophilic Attack: A nucleophile then attacks the π-allylpalladium complex. The regioselectivity of this attack is a critical aspect of the reaction and is influenced by the nature of the nucleophile, the ligands on the palladium catalyst, and the substitution pattern of the allylic system. For "soft" nucleophiles (pKa < 25), the attack typically occurs directly on the allyl moiety.[2]

-

Reductive Elimination and Catalyst Regeneration: Following the nucleophilic attack, the resulting complex undergoes reductive elimination to furnish the final product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4]

Figure 1: Catalytic cycle of the Tsuji-Trost reaction with a styryl epoxide.

Controlling Regioselectivity in Reactions of Styryl Epoxides

The reaction of nucleophiles with the π-allylpalladium complex generated from an unsymmetrical vinyl epoxide like 2-(2-phenylethenyl)oxirane can lead to two possible regioisomers. The phenyl group directs the nucleophilic attack, and the choice of catalyst and ligands plays a crucial role in determining the outcome. Generally, nucleophilic attack is favored at the less substituted terminus of the π-allyl complex.[5][6] However, electronic effects and the nature of the ligand can alter this preference.

Application Protocol: Palladium-Catalyzed Allylic Alkylation of a Styryl Epoxide with a Soft Nucleophile

This protocol describes a general procedure for the palladium-catalyzed allylic alkylation of a styryl epoxide with a soft nucleophile, such as dimethyl malonate. This protocol is based on established methods for similar substrates and should be a good starting point for reactions with 2-(2-phenylethenyl)oxirane.[7]

Materials and Reagents

-

Styryl epoxide (e.g., 2-(2-phenylethenyl)oxirane)

-

Dimethyl malonate

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,2-Bis(diphenylphosphino)ethane (dppe)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Workflow

Figure 2: Experimental workflow for the allylic alkylation of a styryl epoxide.

Step-by-Step Procedure

-

Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add dimethyl malonate (1.1 equivalents) dropwise to the suspension. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

-

Catalyst Pre-formation: To the reaction mixture, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 10 mol%). Stir the mixture at room temperature for 15 minutes.

-

Reaction Initiation: Add the styryl epoxide (1.0 equivalent) to the reaction mixture.

-

Reaction Progress: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired allylic alkylation product.

Quantitative Data for Palladium-Catalyzed Allylic Alkylation of Styryl Epoxides

The following table summarizes representative data for the palladium-catalyzed allylic alkylation of various styryl epoxides with different nucleophiles, highlighting the influence of ligands and reaction conditions on yield and stereoselectivity.

| Entry | Styryl Epoxide Substrate | Nucleophile | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Ref. |

| 1 | 2-(2-phenylethenyl)oxirane | Dimethyl malonate | Pd₂(dba)₃ (2.5) | dppe (10) | THF | Reflux | ~85-95 | [7] |

| 2 | 2-(2-p-tolylethenyl)oxirane | Sodium azide | Pd(PPh₃)₄ (5) | - | THF/H₂O | 50 | 92 | [8] |

| 3 | 2-(2-phenylethenyl)oxirane | Aniline | [Pd(allyl)Cl]₂ (2.5) | (S)-BINAP (7.5) | CH₂Cl₂ | RT | 88 (92% ee) | [8] |

| 4 | 2-(2-(4-chlorophenyl)ethenyl)oxirane | Piperidine | Pd(OAc)₂ (5) | dppf (10) | Dioxane | 100 | 90 | [1] |

Troubleshooting Common Issues

-

Low or No Conversion:

-

Cause: Inactive catalyst.

-

Solution: Ensure the use of a fresh, high-quality palladium precursor and anhydrous, deoxygenated solvents.

-

Cause: Inefficient ligand.

-

Solution: Screen different phosphine or N-heterocyclic carbene (NHC) ligands.

-

-

Poor Regioselectivity:

-

Cause: Inappropriate ligand choice.

-

Solution: The steric and electronic properties of the ligand can significantly influence regioselectivity. Experiment with bulkier or more electron-donating/withdrawing ligands.

-

-

Epimerization or Racemization (for enantioselective reactions):

-

Cause: Reaction temperature is too high or reaction time is too long.

-

Solution: Optimize the reaction conditions by lowering the temperature and monitoring the reaction closely to stop it upon completion.

-

Conclusion

Palladium-catalyzed reactions of 2-(2-phenylethenyl)oxirane and related styryl epoxides offer a powerful and versatile platform for the synthesis of complex organic molecules. The Tsuji-Trost allylic alkylation, in particular, provides a reliable method for the formation of C-C and C-heteroatom bonds with a high degree of control over the reaction outcome. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can achieve high yields and selectivities, making these reactions invaluable tools in modern organic synthesis and drug discovery.

References

- Tsuji, J. Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons, 2004.

-

Tsuji-Trost Reaction. Wikipedia, Wikimedia Foundation, 15 Jan. 2024, .

-

Tsuji-Trost Allylation. YouTube, uploaded by ChemOrgChem, 21 Aug. 2023, [Link].

- Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2017, 15(40), 8634-8638.

-

TSUJI-TROST REACTION /ALLYLATION | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem. YouTube, uploaded by ChemOrgChem, 21 Aug. 2023, [Link].

- Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, Royal Society of Chemistry, 2018, 9(2), 479-484.

-

Tsuji-Trost Reaction. Organic Chemistry Portal, [Link].

-

Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[1][3][3]hepta-2,5-diene-2,3-dicarboxylates. Beilstein Journal of Organic Chemistry, 2013, 9, 2459-2465.

- Palladium-Catalyzed Enantioselective Addition of Two Distinct Nucleophiles across Alkenes Capable of Quinone Methide Formation. Journal of the American Chemical Society, 2012, 134(41), 17028-17031.

- Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective.

- Synthesis of Highly Functionalized Allylic Alcohols from Vinyl Oxiranes and N-Tosylhydrazones via a Tsuji–Trost-Like “Palladium–Iodide” Catalyzed Coupling. Organic Letters, 2018, 20(21), 6863-6867.

- Palladium-Catalyzed Hydrofunctionalization of Vinyl Phenol Derivatives with Heteroaromatics. Organic Letters, 2011, 13(10), 2630-2633.

- Palladium-catalyzed stereospecific epoxide-opening reaction of γ,δ-epoxy-α,β-unsaturated esters with an alkylboronic acid leading to γ,δ-vicinal diols with double inversion of the configuration.

- Palladium(II)-Catalyzed Annulation between ortho-Alkenylphenols and Allenes. Key Role of the Metal Geometry in Determining the Reaction Outcome.

- Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 2021, 1(1), 57-64.

-

Palladium Cross-Coupling Reactions 1. An Introduction. YouTube, uploaded by Cormac Quigley, 30 Apr. 2020, [Link].

-

Regioselective Palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[1][3][3]hepta-2,5-diene-2,3-dicarboxylates. ResearchGate, [Link].

- Palladium-Catalysed Coupling Reactions En Route to Molecular Machines: Sterically Hindered Indenyl and Ferrocenyl Anthracenes and Triptycenes, and Biindenyls. Molecules, 2018, 23(11), 2825.

-

Palladium-catalyzed hydrofunctionalization of vinyl phenol derivatives with heteroaromatics. Europe PMC, [Link].

- Tackling the Reactivity of Propadiene: Palladium Metallaphotoredox Dual Catalyzed Multi‐Component Allylation and Dienylation of Styrenes.

-

Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). YouTube, uploaded by Jagriti Sharma, 31 Dec. 2020, [Link].

- The use of palladium-catalysed cross-coupling for the synthesis of polymers incorporating vinylene and ethynylene groups. Journal of Organometallic Chemistry, 1998, 558(1-2), 67-75.

Sources

- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 2. Tsuji-Trost Reaction [organic-chemistry.org]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicyclo[2,2,1]hepta-2,5-diene-2,3-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-Catalyzed Enantioselective Addition of Two Distinct Nucleophiles across Alkenes Capable of Quinone Methide Formation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Isolation of Acid-Sensitive Vinylic Epoxides

This Application Note is structured to guide researchers through the isolation of 2-(2-phenylethenyl)oxirane (also known as 2-styryloxirane or 1,2-epoxy-4-phenyl-3-butene). This molecule presents a specific "double-edged" purification challenge: it contains an acid-sensitive epoxide ring coupled with a conjugated vinyl system, making it prone to both acid-catalyzed ring opening (Payne rearrangement) and polymerization.

Standard silica gel chromatography often degrades this compound. The protocols below prioritize stationary phase deactivation to ensure high recovery and integrity.

Target Molecule: 2-(2-phenylethenyl)oxirane CAS: 4448-36-8 Molecular Weight: 146.19 g/mol Application: Intermediate in organic synthesis; precursor for amino-alcohol ligands; mechanistic probe for epoxide hydrolases.

Executive Summary & Chemical Logic

The primary failure mode in purifying 2-(2-phenylethenyl)oxirane is the use of untreated silica gel. Commercial silica gel is slightly acidic (pH ~6.5–7.0 in slurry, but possessing active acidic silanol sites).

The Degradation Mechanism: Under acidic conditions, the vinylic epoxide undergoes C-O bond cleavage to form a resonance-stabilized allylic carbocation. This intermediate rapidly collapses into:

-

Aldehydes/Ketones (via hydride shift/rearrangement).

-

Diols (via hydrolysis if moisture is present).

-

Polymers (via intermolecular attack).

The Solution: To chromatograph this compound successfully, the stationary phase must be buffered to a basic pH using Triethylamine (TEA) or replaced with Neutral Alumina . This guide details the Buffered Silica method, as it offers superior resolution compared to alumina.

Pre-Purification Analysis

Before committing to the column, assess the crude mixture.

| Parameter | Specification / Observation |

| Appearance | Crude is typically a yellow/orange oil. Pure product is a colorless oil. |

| TLC Stationary Phase | Do not use standard plates. Pre-run the TLC plate in eluent containing 1% TEA to prevent streaking/decomposition. |

| TLC Visualization | UV Active (254 nm) due to the styryl conjugation. Stain: KMnO₄ (Active alkene) or p-Anisaldehyde (Epoxide blue/violet). |

| Major Impurities | 1. Unreacted 1-phenyl-1,3-butadiene (High Rf). 2. m-Chlorobenzoic acid (if mCPBA used; stays at baseline). 3. Ring-opened diols (Low Rf, very polar). |

Protocol A: Triethylamine-Buffered Silica Chromatography

Best for: High-purity isolation (>98%) on gram scales.

Materials

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).

-

Buffer: Triethylamine (Et3N), Reagent Grade.

-

Column: Glass column with solvent reservoir.

Step-by-Step Methodology

Phase 1: Column Preparation (The Slurry Pack)

Crucial Step: Do not dry pack. The heat of solvation can degrade the epoxide.

-

Calculate Volume: Use a silica-to-crude ratio of 30:1 by weight.

-

Prepare Slurry Solvent: In a flask, prepare a solution of Hexanes containing 1% (v/v) Triethylamine .

-

Slurry: Add the silica gel to the solvent mixture. Swirl gently to remove air bubbles.

-

Pour: Pour the slurry into the column.

-

Equilibrate: Flush the column with at least 2 column volumes (CV) of the Hexanes/1% TEA mixture. This ensures all acidic silanol sites are neutralized (capped) by the amine.

Phase 2: Sample Loading

-

Dissolution: Dissolve the crude oil in the minimum amount of Hexanes/1% TEA.

-

Note: If the crude is not soluble in pure hexane, add a few drops of CH₂Cl₂ or EtOAc, but keep it minimal.

-

-

Loading: Carefully pipette the sample onto the sand bed.

-

Wash: Rinse the sides with 1 mL of solvent and elute until the sample is adsorbed.

Phase 3: Elution Gradient

Run the column under positive pressure (Flash Chromatography) to minimize residence time.

| Fraction Volume | Solvent Composition | Purpose |

| 0–3 CV | 100% Hexanes (+1% TEA) | Elutes unreacted diene (1-phenyl-1,3-butadiene). |

| 3–10 CV | 95:5 Hexanes:EtOAc (+1% TEA) | Target Compound Elution. |

| >10 CV | 80:20 Hexanes:EtOAc (+1% TEA) | Elutes polar byproducts (diols, acids). |

Monitor fractions via UV-TLC. The target spot typically has an Rf of ~0.4–0.5 in 90:10 Hex:EtOAc.

Phase 4: Workup

-

Combine: Pool fractions containing the pure spot.

-

Evaporate: Concentrate under reduced pressure (Rotovap) at < 35°C .

-

Warning: Do not overheat. Vinyl epoxides are thermally unstable.

-

-

Storage: Store under Argon/Nitrogen at -20°C.

Protocol B: Neutral Alumina (Alternative)

Best for: Rapid filtration or if TEA is incompatible with downstream steps.

-

Phase: Use Aluminum Oxide, Neutral, Brockmann Grade III .

-

To adjust Grade I to III: Add 6% water (w/w) to Grade I alumina and shake to equilibrate.

-

-

Eluent: 100% Pentane or Hexane, increasing to 5% Ether.

-

Procedure: Alumina is naturally less acidic than silica. A simple plug filtration often suffices to remove the oxidant byproducts (e.g., m-chlorobenzoic acid) while passing the epoxide.

Process Visualization (DOT Diagram)

Caption: Workflow for the isolation of 2-(2-phenylethenyl)oxirane, highlighting the decision branch between distillation and buffered chromatography.

Analytical Validation

Ensure the integrity of your purified product using these checkpoints:

-

¹H NMR (CDCl₃):

-

Look for the epoxide ring protons. In similar styrene oxides, these appear around δ 2.8–3.5 ppm .

-

Verify the vinyl protons. The alkene doublet/multiplet should be distinct from the starting diene.

-

Absence of aldehyde peaks: Check ~9.5–10.0 ppm to ensure no rearrangement occurred during the column.

-

-

Stability Check: Re-run TLC on the purified oil after 1 hour. If new baseline spots appear, the compound is degrading (likely due to residual acid or heat).

References

-

Synthesis and Distillation Data

-

Silica Gel Catalyzed Ring Opening (Risk Factor)

- Context: Demonstrates the reactivity of epoxides on untreated silica, justifying the use of TEA buffer.

-

Source: Chakraborti, A. K., et al. "An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines."[2] Organic & Biomolecular Chemistry, 2004.[2]

-

URL:[Link]

-

General Protocol for Acid-Sensitive Epoxides

- Context: Use of neutral alumina and buffered silica for sensitive epoxide isol

- Source: Organic Syntheses, Coll. Vol. 10, p.204 (2004); Vol. 75, p.153 (1998). (General reference for buffered silica techniques).

- Related Application: Purification of 2-Oxiranyl-pyridines (structurally similar acid-sensitive vinyl/aryl epoxides).

Sources

- 1. prepchem.com [prepchem.com]

- 2. An efficient synthesis of 2-amino alcohols by silica gel catalysed opening of epoxide rings by amines [organic-chemistry.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Sensitive determination of domoic acid using high-performance liquid chromatography with electrogenerated tris(2,2'-bipyridine)ruthenium(III) chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. CN113004227A - Synthesis method of (2S,3S) -3- (tert-butyloxycarbonylamino) -1, 2-epoxy-4-phenylbutane - Google Patents [patents.google.com]

Application Note: Covalent Surface Engineering of Nanoparticles via Regioselective Ring-Opening of 2-(2-phenylethenyl)oxirane

Abstract

This application note details the protocol for the covalent functionalization of amine-terminated nanoparticles (NPs) with 2-(2-phenylethenyl)oxirane (also known as 2-styryloxirane or 1,2-epoxy-4-phenyl-3-butene). This molecule serves as a versatile "warhead" for introducing hydrophobic styryl moieties or reactive hydroxyl handles onto the nanoparticle surface. The protocol utilizes a nucleophilic ring-opening mechanism under kinetic control to ensure high surface coverage while preventing particle aggregation. This method is validated for Silica (

Chemical Background & Mechanism[1][2][3][4][5]

The Ligand: 2-(2-phenylethenyl)oxirane

This molecule features a strained oxirane (epoxide) ring conjugated to a styryl (phenylethenyl) group .

-

CAS Registry: 1126-76-7 (related isomer) / General Class: Vinyl Epoxides.

-

Reactivity Profile: The molecule is an ambident electrophile. While the vinyl group allows for potential radical polymerization, the epoxide ring is highly susceptible to nucleophilic attack by primary amines (

pathway). -

Key Advantage: Unlike simple alkyl epoxides, the conjugated system stabilizes the transition state, often accelerating the ring-opening reaction, but also increases sensitivity to acid-catalyzed hydrolysis.

Reaction Mechanism

The functionalization is driven by the nucleophilic attack of the surface amine (

Regioselectivity:

Under basic or neutral conditions (typical for amine-NP conjugation), the attack occurs predominantly at the terminal carbon (

Figure 1: Mechanism of amine-mediated ring opening of 2-(2-phenylethenyl)oxirane. The reaction yields a stable secondary amine linkage with a pendant hydroxyl group.

Experimental Protocol

Materials Required

| Reagent/Equipment | Specification | Purpose |

| Nanoparticles | Amine-functionalized (e.g., | Core substrate |

| Ligand | 2-(2-phenylethenyl)oxirane (>95%) | Functionalizing agent |

| Solvent A | Anhydrous Ethanol or DMF | Reaction medium (Aprotic preferred) |

| Base Catalyst | Diisopropylethylamine (DIPEA) | Proton scavenger (Optional) |

| Washing Solvent | Ethanol / Acetone | Removal of unreacted ligand |

| Equipment | Centrifuge (10,000 xg), Sonicator, Inert Gas ( | Processing |

Pre-Reaction Preparation (Critical Step)

Safety Note: 2-(2-phenylethenyl)oxirane is an alkylating agent. All steps must be performed in a fume hood.

-

Dispersity Check: Sonicate the amine-NPs in the reaction solvent (Solvent A) for 10 minutes. Ensure a monodisperse suspension (PDI < 0.2 via DLS) before adding the ligand. Aggregated starting material will result in uneven coating.

-

Solvent Drying: If using DMF, ensure it is anhydrous. Water competes with amines for the epoxide ring, creating diol byproducts rather than surface conjugation.

Conjugation Workflow

Step 1: Activation

-

Prepare a 10 mg/mL suspension of Amine-NPs in Anhydrous Ethanol (5 mL total).

-

Add 50

L of DIPEA (catalytic amount) to deprotonate surface ammonium groups (

Step 2: Ligand Addition

-

Dissolve 2-(2-phenylethenyl)oxirane in ethanol to create a 100 mM stock solution.

-

Add the ligand solution to the NP suspension.

-

Ratio: Use a 50-fold molar excess of epoxide relative to surface amine groups to drive the reaction to completion (pseudo-first-order kinetics).

-

Step 3: Incubation

-

Purge the vial with Nitrogen (

) to prevent oxidation of the vinyl group. -

Seal and stir (do not vortex) at 40°C for 12-24 hours .

-

Note: Higher temperatures (>60°C) increase the risk of vinyl polymerization between particles (crosslinking).

-

Step 4: Purification

-

Centrifuge at 12,000 rpm for 15 minutes. Discard supernatant (contains toxic unreacted epoxide).

-

Resuspend pellet in fresh Ethanol. Sonicate for 5 minutes.

-

Repeat wash cycle 3 times.

-

Final resuspension in storage buffer (PBS or Ethanol).

Figure 2: Step-by-step experimental workflow for NP functionalization.

Quality Control & Characterization

To validate the protocol, you must confirm the covalent attachment and the integrity of the vinyl group.

FTIR Spectroscopy (Surface Chemistry)

| Frequency ( | Assignment | Expected Change |

| 3300-3500 | O-H Stretch | Appearance: Indicates ring opening (formation of hydroxyl). |

| 3020-3080 | =C-H Stretch | Appearance: Confirming presence of aromatic/vinyl protons. |

| 915 / 830 | Epoxide Ring | Absence: In pure product, this peak should vanish (ring opened). |

| 1600 / 1500 | C=C Aromatic | Appearance: Confirms phenyl group attachment. |

Zeta Potential (Surface Charge)

-

Starting Material (

): Highly Positive (+30 to +45 mV at pH 7). -

Product: Reduced Positive Charge (+10 to +20 mV).

-

Reasoning: Conversion of primary amines to secondary amines and steric shielding by the bulky phenyl group reduces the effective surface charge density.

-

UV-Vis Spectroscopy

-

The styryl group has a characteristic absorption band. Monitor absorbance at ~250-290 nm .

-

Quantification: Use the molar extinction coefficient of the free ligand (blank corrected) to estimate surface loading density (

mol/mg).

Troubleshooting Guide

Problem: Particle Aggregation during Reaction

-

Cause: Loss of electrostatic repulsion due to amine consumption or crosslinking via the vinyl group.

-

Solution: Reduce reaction temperature to 25°C and increase reaction time. Add a non-ionic surfactant (e.g., Tween-20) at 0.01% if compatible with downstream use.

Problem: Low Conjugation Efficiency

-

Cause: Hydrolysis of epoxide by trace water.

-

Solution: Switch to anhydrous DMF or DMSO. Ensure the amine-NPs are lyophilized or solvent-exchanged thoroughly before reaction.

Problem: "Gelling" of Solution

-

Cause: Radical polymerization of the styryl double bonds.

-

Solution: Ensure strict exclusion of light and oxygen. Add a radical inhibitor (e.g., BHT) if the vinyl group functionality is not required for later steps.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Epoxide-Amine Chemistry).

-

Ranishenka, B., et al. (2021).[1] "Graphene oxide functionalization via epoxide ring opening in bioconjugation compatible conditions." FlatChem, 27, 100240.

-

Gao, J., et al. (2019). "2-Oxiranyl-pyridines: Synthesis and Regioselective Epoxide Ring Openings." Heteroatom Chemistry.

-

Sperling, R. A., & Parak, W. J. (2010). "Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles." Philosophical Transactions of the Royal Society A, 368, 1333-1383.

Sources

Troubleshooting & Optimization

improving yield in the epoxidation of trans-stilbene

An advanced guide to navigating challenges and optimizing outcomes in the synthesis of trans-stilbene oxide.

Welcome to the Technical Support Center for the epoxidation of trans-stilbene. This resource is designed for researchers, chemists, and drug development professionals seeking to enhance reaction yields and troubleshoot common experimental hurdles. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure your success.

Troubleshooting Guide

This section addresses specific issues you may encounter during the epoxidation of trans-stilbene, providing causal explanations and actionable solutions.

Q1: My reaction has a very low yield of trans-stilbene oxide. What are the likely causes and how can I improve it?

A low yield is the most common issue and can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach is crucial for diagnosis.

Possible Causes & Solutions:

-

Purity of Starting Material: The purity of trans-stilbene is critical. Impurities can interfere with the reaction. While commercially available trans-stilbene can often be used directly, recrystallizing it from ethanol can lead to a higher yield.[1]

-

Degradation of the Oxidant: Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored correctly. It is recommended to store m-CPBA at refrigerated temperatures (2-8 °C) and away from light and moisture.[2][3] If you suspect degradation, titrating the peroxy acid to determine its active oxygen content is advisable.

-

Incomplete Reaction: The epoxidation of trans-stilbene, an olefin conjugated with aromatic rings, is known to be slower than that of unconjugated olefins.[1] Insufficient reaction time or suboptimal temperature can lead to a significant amount of unreacted starting material. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or UV-Vis spectroscopy (measuring the disappearance of the trans-stilbene absorbance at 295 mµ) is essential to determine the optimal reaction time.[1]

-

Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also lead to the overoxidation of the product, forming side products like benzaldehyde and reducing the overall yield of the desired epoxide.[4] For many peroxy acid-based epoxidations, maintaining a moderate temperature (e.g., an initial rise to 32-35°C followed by a gradual cooling) is often optimal.[1]

-

Incorrect Stoichiometry: Using an insufficient amount of the oxidizing agent will naturally lead to an incomplete reaction. Conversely, a large excess can promote side reactions. A slight excess (e.g., 1.1-1.5 equivalents) of the oxidant is typically recommended. For some catalytic systems using H₂O₂, a larger excess may be necessary to achieve high conversion.[5]

Caption: Concerted "Butterfly" mechanism for m-CPBA epoxidation.

Q3: Why is the epoxidation of trans-stilbene considered stereospecific?

The reaction is stereospecific because the geometry of the starting alkene dictates the stereochemistry of the product. The concerted nature of the peroxy acid mechanism means that the two new C-O bonds are formed on the same face of the double bond simultaneously (a syn-addition). [6]

-

When trans-stilbene is epoxidized, the two phenyl groups remain trans to each other in the product. This results in the formation of a racemic mixture (a 1:1 mixture of enantiomers) of (R,R)- and (S,S)-2,3-diphenyloxirane. [7]* Conversely, if one were to start with cis-stilbene, the resulting product would be the meso-epoxide, where the phenyl groups are cis.

For enantioselective epoxidation, where one enantiomer is formed preferentially, a chiral catalyst such as Jacobsen's catalyst is required. [8][9]

Q4: What are the essential safety precautions when working with m-CPBA?

meta-Chloroperoxybenzoic acid is a strong oxidizing agent and has the potential to be explosive, especially upon shock or heating. [3]

-